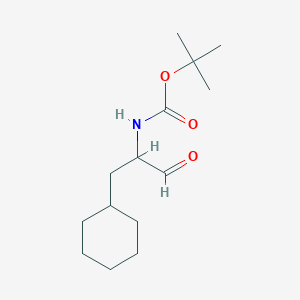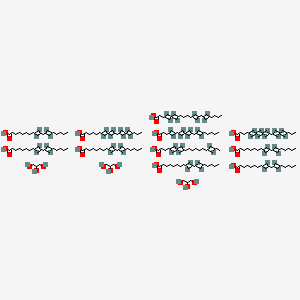
Glycerol, decamer, deca(octadeca-9,12-dienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol, decamer, deca(octadeca-9,12-dienoate) is a complex organic compound that belongs to the class of polyol esters It is derived from glycerol (1,2,3-propanetriol) and contains multiple ester linkages with deca-9,12-octadecadienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol, decamer, deca(octadeca-9,12-dienoate) typically involves the esterification of glycerol with deca-9,12-octadecadienoic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves large-scale esterification processes. The raw materials, glycerol and deca-9,12-octadecadienoic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the pure ester product. The final product is often characterized by its high purity and consistency, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Glycerol, decamer, deca(octadeca-9,12-dienoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols, resulting in the formation of polyols.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and aldehydes.
Reduction: Reduction products include polyols and alcohols.
Substitution: Substitution products include new ester derivatives with different functional groups.
Scientific Research Applications
Glycerol, decamer, deca(octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and its role in lipid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle and its potential anti-inflammatory properties.
Industry: The compound is used in the production of lubricants, surfactants, and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. Additionally, the compound can act as a carrier for other molecules, facilitating their transport across cell membranes.
Comparison with Similar Compounds
Glycerol, decamer, deca(octadeca-9,12-dienoate) can be compared with other similar compounds, such as:
Glycerol monoesters: These compounds contain only one ester linkage and have different physical and chemical properties compared to the decamer.
Glycerol diesters: These compounds contain two ester linkages and have intermediate properties between monoesters and decamers.
Polyol esters: These compounds contain multiple ester linkages and have similar properties to the decamer but differ in the number and type of ester groups.
The uniqueness of Glycerol, decamer, deca(octadeca-9,12-dienoate) lies in its multiple ester linkages and its ability to interact with various molecular targets, making it a versatile compound with diverse applications.
Properties
CAS No. |
68900-96-9 |
|---|---|
Molecular Formula |
C210H362O31 |
Molecular Weight |
3383 g/mol |
IUPAC Name |
(4E,6E,12E,15E)-icosa-4,6,12,15-tetraenoic acid;(5E,7E,16E)-nonadeca-5,7,16-trienoic acid;(9E,12E)-octadeca-9,12-dienoic acid;(5E,7E,9E,12E,14E)-octadeca-5,7,9,12,14-pentaenoic acid;(4E,7E,9E,12E)-octadeca-4,7,9,12-tetraenoic acid;(7E,9E,12E,14E)-octadeca-7,9,12,14-tetraenoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H32O2.C19H32O2.6C18H32O2.2C18H28O2.C18H26O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21;9*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h5-6,8-9,14-17H,2-4,7,10-13,18-19H2,1H3,(H,21,22);3-4,12-15H,2,5-11,16-18H2,1H3,(H,20,21);6*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);6-7,9-12,14-15H,2-5,8,13,16-17H2,1H3,(H,19,20);4-7,9-12H,2-3,8,13-17H2,1H3,(H,19,20);4-7,9-14H,2-3,8,15-17H2,1H3,(H,19,20);3*3-6H,1-2H2/b6-5+,9-8+,15-14+,17-16+;4-3+,13-12+,15-14+;6*7-6+,10-9+;7-6+,10-9+,12-11+,15-14+;5-4+,7-6+,10-9+,12-11+;5-4+,7-6+,10-9+,12-11+,14-13+;;; |
InChI Key |
ATOJISUMSNQBIM-DYXJFOGYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/C=C/C/C=C/CCC(=O)O.CCCC/C=C/C/C=C/CCCC/C=C/C=C/CCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/CCCCCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/C=C/CCCC(=O)O.CC/C=C/CCCCCCC/C=C/C=C/CCCC(=O)O.C(O)C(O)CO.C(O)C(O)CO.C(O)C(O)CO |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
| 68900-96-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


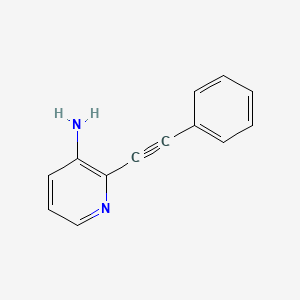
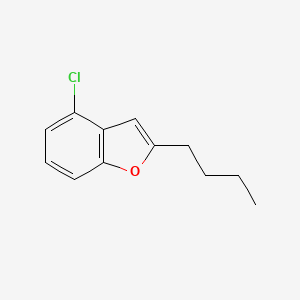
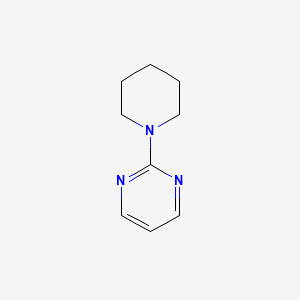
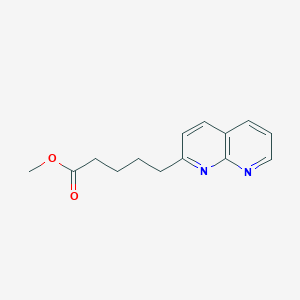
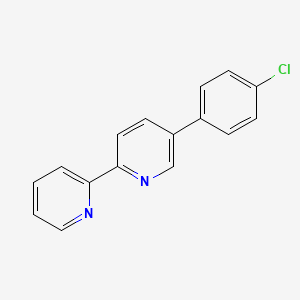
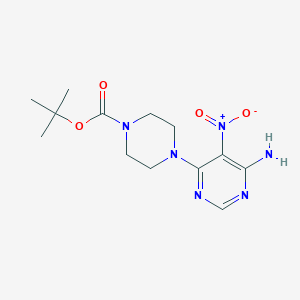
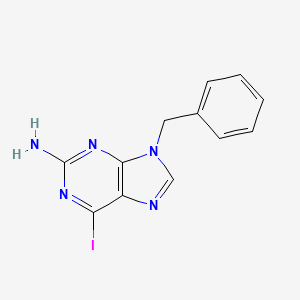
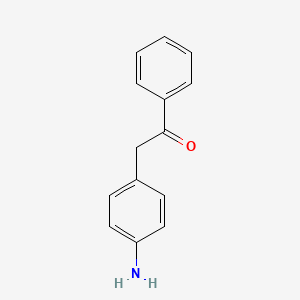
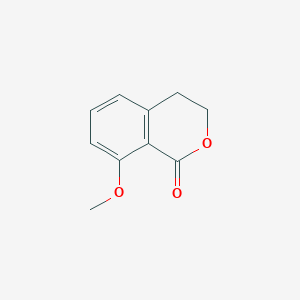
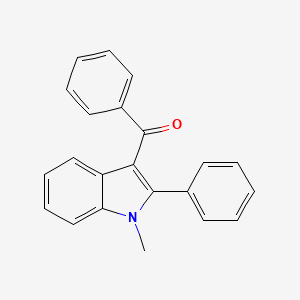
![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)
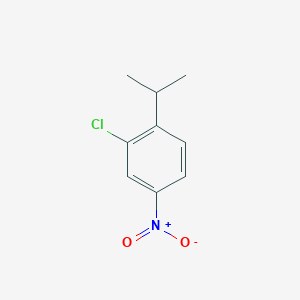
![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)
